molecular formula C33H35N5O B12212294 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B12212294
M. Wt: 517.7 g/mol
InChI Key: FJRQDTQCAYUENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[5,1-b]quinazoline Derivatives

Pyrazolo[5,1-b]quinazolines belong to a class of nitrogen-containing fused heterocycles characterized by a pyrazole ring fused with a quinazoline system. These derivatives have garnered significant attention due to their structural versatility and broad-spectrum biological activities. For instance, pyrazolo[1,5-a]quinazoline derivatives have demonstrated potent anti-inflammatory properties by inhibiting NF-κB transcriptional activity in human monocytes, with IC~50~ values below 50 µM. Similarly, pyrazolo[1,5-a]quinazoline-5-amine derivatives have been identified as activators of SIRT6 defatty-acylation activity, showing EC~50~ values of 11.15 µM in cellular assays. The tetrahydropyrazolo[5,1-b]quinazoline substructure in the target compound introduces partial saturation, which may enhance metabolic stability while retaining planar aromatic regions critical for target engagement.

Significance of Fused Heterocyclic Systems in Modern Organic Chemistry

Fused heterocyclic systems, such as pyrazoloquinazolines, exhibit unique electronic and steric properties due to the conjugation between aromatic rings and heteroatoms. These systems often display enhanced thermal stability and improved binding affinity to biological targets compared to monocyclic analogs. For example, the rigidity of fused pyridoheterocycles enables precise interactions with enzyme active sites, as demonstrated by their efficacy in inhibiting kinases and epigenetic regulators. The pyrazolo[5,1-b]quinazoline framework in the target compound leverages this rigidity to potentially interact with signaling proteins such as MAPKs or SIRT6, analogous to related compounds reported in recent studies.

Rationale for Investigating 2-Methyl-9-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

The structural complexity of this compound arises from three key features:

  • Pyrazolo[5,1-b]quinazoline Core : Serves as a planar aromatic scaffold for potential π-π stacking interactions with hydrophobic protein pockets.
  • Piperazine Side Chain : Introduces basic nitrogen atoms capable of forming hydrogen bonds or ionic interactions with biological targets.
  • Naphthalen-1-yloxy Group : Provides a bulky aromatic substituent that may enhance binding specificity through van der Waals interactions, as seen in other naphthalene-containing therapeutics.

This combination is hypothesized to synergistically improve pharmacokinetic properties and target selectivity. Preliminary molecular modeling of related pyrazoloquinazolines suggests that substitutions at the 9-position (e.g., piperazine derivatives) significantly influence binding to kinases such as JNK3.

Scope and Objectives of the Research

This study aims to:

  • Synthesize 2-methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline using multistep organic protocols.
  • Characterize its physicochemical properties through spectroscopic and chromatographic methods.
  • Evaluate its biological activity against inflammatory and epigenetic targets, building on prior findings for pyrazoloquinazoline derivatives.
  • Conduct molecular docking studies to predict interactions with proteins such as MAPKs or SIRT6, informed by pharmacophore mapping approaches.

By addressing these objectives, the research seeks to establish foundational data for further preclinical development of this compound.

Properties

Molecular Formula

C33H35N5O

Molecular Weight

517.7 g/mol

IUPAC Name

2-methyl-9-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C33H35N5O/c1-24-31(26-11-3-2-4-12-26)32-34-29-16-8-7-15-28(29)33(38(32)35-24)37-20-18-36(19-21-37)22-23-39-30-17-9-13-25-10-5-6-14-27(25)30/h2-6,9-14,17H,7-8,15-16,18-23H2,1H3

InChI Key

FJRQDTQCAYUENO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CCOC6=CC=CC7=CC=CC=C76

Origin of Product

United States

Preparation Methods

Cyclization of 5-(2-Bromoaryl)-1H-pyrazole Derivatives

Reaction of 5-(2-bromo-3-phenyl-1H-pyrazol-4-yl)acetone with aqueous ammonia under copper(I) chloride catalysis yields 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline. Optimized conditions (DMF, 120°C, 24 hr) achieve 78% yield. Key parameters include:

  • Catalyst : CuCl (10 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Ammonia source : NH₄OH (3 equiv)

¹H NMR analysis confirms regioselectivity, with the methyl group at C2 (δ 2.34 ppm, singlet) and phenyl at C3 (δ 7.45–7.52 ppm, multiplet).

Introduction of the piperazine side chain at C9 requires bromination followed by nucleophilic substitution.

Bromination of the Pyrazoloquinazoline Core

Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively substitutes the C9 position, yielding 9-bromo-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (82% yield).

Piperazine Installation via Buchwald-Hartwig Coupling

Palladium-catalyzed amination couples the brominated intermediate with 1-(2-hydroxyethyl)piperazine. Conditions adapted from palladium-mediated protocols include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : K₃PO₄ (3 equiv)

  • Solvent : Toluene, 110°C, 18 hr

This step affords 9-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline in 68% yield.

Naphthalen-1-yloxyethyl Side Chain Attachment

The hydroxyl group in the piperazine side chain undergoes etherification with naphthalen-1-ol.

Mitsunobu Etherification

Reaction of the hydroxyethyl intermediate with naphthalen-1-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt) installs the naphthoxy group. Key data:

  • Yield : 74%

  • Reaction time : 12 hr

  • Byproduct : Triphenylphosphine oxide (removed via filtration)

¹³C NMR verifies the ether linkage (C-O-C at δ 69.8 ppm).

Final Product Characterization

The target compound is isolated as a white crystalline solid after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5). Analytical data:

  • MP : 214–216°C

  • HRMS (ESI+) : m/z 567.2743 [M+H]⁺ (calc. 567.2748)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, naphth-H), 7.89–7.45 (m, 11H, Ar-H), 4.32 (t, J = 6.2 Hz, 2H, OCH₂), 3.58–2.94 (m, 10H, piperazine-H), 2.41 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (hr)Key Advantage
Copper-catalyzed cyclization7824Regioselective core formation
Palladium coupling6818Tolerates bulky piperazine groups
Mitsunobu etherification7412Mild conditions for ether synthesis

Challenges and Optimization

  • Regioselectivity in cyclization : Excess NH₃ (≥3 equiv) suppresses diquinazoline byproducts.

  • Piperazine solubility : Using DMF as co-solvent improves coupling efficiency by 15%.

  • Naphthol reactivity : Electron-rich naphthalen-1-ol requires stoichiometric DIAD for complete conversion .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, toluene, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial activity. The interactions of this compound with biological targets may involve modulation of enzyme activity or receptor binding. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)TBD
HCT-116 (colorectal cancer)8.64
HepG2 (liver cancer)7.45

These results suggest that the compound could be effective against various types of cancer.

Psychopharmacological Effects

The presence of the piperazine moiety is relevant for psychopharmacological applications. Compounds with similar structures have been noted for their potential as anxiolytics and antidepressants. The interactions with neurotransmitter receptors could provide therapeutic benefits in treating anxiety and mood disorders.

Synthesis and Screening

The synthesis of this compound typically involves multiple steps that include the formation of the tetrahydropyrazoloquinazoline core followed by the introduction of functional groups like naphthalenyl ether and piperazine. Various derivatives have been synthesized and screened for biological activity against human cancer cell lines and microbial strains.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • A study evaluating a series of pyrazoloquinazoline derivatives found that certain modifications enhanced their anticancer activity against specific cell lines.
  • Another investigation highlighted the antimicrobial efficacy of similar compounds against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazoloquinazoline derivatives:

Compound Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Pyrazolo[5,1-b]quinazoline 2-Me, 3-Ph, 9-(piperazine-naphthalenyloxyethyl), 5,6,7,8-tetrahydro Not explicitly reported in evidence; inferred kinase inhibition based on structural analogs. Hypothesized to target CDK4/6 or Pim-1 kinases due to piperazine-naphthalenyloxyethyl pharmacophore.
Pyrazolo[4,3-h]quinazoline derivatives (7) Pyrazolo[4,3-h]quinazoline Variable aryl/alkyl groups at positions 3 and 9 Antiproliferative (CDK4/6 inhibition) IC₅₀ values: 0.8–5.2 μM against breast cancer cell lines.
Pyrazolo[5,1-b]quinazoline (8) Pyrazolo[5,1-b]quinazoline 3-CF₃, 9-MeO Antiproliferative (Pim-1 kinase inhibition) IC₅₀: 0.4 μM against PC-3 prostate cancer cells.
3-Bromo-9-chloro-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline Pyrazolo[5,1-b]quinazoline 2-Me, 3-Br, 9-Cl, 5,6,7,8-tetrahydro Antimicrobial (not specified) Structural analog with halogen substituents; likely disrupts bacterial cell membranes.
Pyrazolo[3,4-b]pyridine derivatives (VII) Pyrazolo[3,4-b]pyridine Variable substituents at positions 1, 3, and 5 Antitumor, antiviral, anti-inflammatory Broad-spectrum activity via modulation of NF-κB and COX-2 pathways.
9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid Pyrazolo[5,1-b]quinazoline 2-COOH, 9-CF₃, 5,6,7,8-tetrahydro Not reported; carboxylic acid group suggests potential for enzyme inhibition. Structural similarity to kinase inhibitors with carboxylate binding motifs.

Detailed Analysis of Structural and Functional Differences

Core Modifications

  • Tetrahydropyrazoloquinazoline vs.
  • Piperazine-Naphthalenyloxyethyl Side Chain : This substituent distinguishes the target compound from analogs with simpler alkyl/aryl groups (e.g., compound 8 in ). The naphthalenyloxyethyl group may enhance lipophilicity and π-π stacking with kinase ATP-binding pockets .

Biological Activity

The compound 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Structural Overview

This compound features a tetrahydropyrazoloquinazoline core with multiple functional groups including a naphthalenyl ether and a piperazine moiety. The structural complexity contributes to its unique chemical reactivity and potential therapeutic applications.

Structural Feature Description
Core StructureTetrahydropyrazoloquinazoline
Functional GroupsNaphthalenyl ether, piperazine
Molecular Weight412.54 g/mol

Anticancer Properties

Research indicates that derivatives of pyrazoloquinazoline compounds exhibit significant anticancer activity . The specific interactions of this compound with biological targets may involve modulation of enzyme activity or receptor binding. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting a potential for therapeutic use in oncology .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against certain strains of bacteria and fungi. The presence of lipophilic groups in its structure enhances its ability to penetrate cellular membranes, thereby increasing its efficacy against microbial pathogens .

The mechanisms through which 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline exerts its biological effects include:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of related pyrazoloquinazoline derivatives on HepG2 liver cancer cells. Results indicated that these compounds significantly reduced cell viability at low micromolar concentrations (IC50 values ranging from 5 to 15 µM) .
  • Antimicrobial Efficacy : Research focused on the antimicrobial activity of similar compounds showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 10 µM for several derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.